3-(3,3-Dimethyl-ureido)-4-ethoxy-benzenesulfonylchloride
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Overview
Description
Preparation Methods
The synthesis of 3-(3,3-Dimethyl-ureido)-4-ethoxy-benzenesulfonylchloride involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzenesulfonyl chloride with 3,3-dimethylurea under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Scientific Research Applications
3-(3,3-Dimethyl-ureido)-4-ethoxy-benzenesulfonylchloride is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals, contributing to advancements in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-ureido)-4-ethoxy-benzenesulfonylchloride involves its ability to react with nucleophiles, such as amino groups in proteins and peptides . This reactivity allows it to modify these biomolecules, thereby altering their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied .
Comparison with Similar Compounds
3-(3,3-Dimethyl-ureido)-4-ethoxy-benzenesulfonylchloride can be compared with other sulfonyl chloride derivatives, such as:
4-(3,3-Dimethyl-ureido)benzoic acid: This compound has a similar structure but lacks the ethoxy group and the sulfonyl chloride functionality.
Dual COX-2 and 5-LOX inhibitors: Compounds like N-hydroxyurea derivatives and urea derivatives exhibit similar reactivity patterns and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.
Properties
IUPAC Name |
3-(dimethylcarbamoylamino)-4-ethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-4-18-10-6-5-8(19(12,16)17)7-9(10)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMDZCRWOBTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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